molecular formula C18H18N2O3S B12184523 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12184523
M. Wt: 342.4 g/mol
InChI Key: OWDXQDHFUUDXOZ-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative featuring a quinolinyl moiety attached to a substituted benzenesulfonamide core.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

5-methoxy-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-8-13(2)18(10-17(12)23-3)24(21,22)20-15-9-14-6-4-5-7-16(14)19-11-15/h4-11,20H,1-3H3

InChI Key

OWDXQDHFUUDXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Studies have synthesized derivatives of benzenesulfonamide with quinoline moieties, which were evaluated for their antimicrobial efficacy.

  • Synthesis and Evaluation : A series of novel compounds were synthesized by reacting 4-chloro-7-methoxyquinoline with sulfa drugs, leading to a new class of benzenesulfonamides. Among these, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans .
  • Mechanism of Action : The antimicrobial action was attributed to the disruption of bacterial cell membranes, evidenced by protein leakage assays that indicated increased permeability in treated cells .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of the quinoline structure into benzenesulfonamide has led to promising candidates for cancer treatment.

  • Biological Evaluation : Compounds derived from this structure have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, research highlighted the potential of these compounds to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Drug Development : The FDA has approved several quinoline-based drugs for cancer therapy, indicating the viability of this scaffold in developing new anticancer agents .

Antiglaucoma Activity

The compound has also been investigated for its potential use in treating glaucoma.

  • Targeting Carbonic Anhydrase : A study focused on developing quinoline-based benzenesulfonamides aimed at inhibiting carbonic anhydrase enzymes, which are crucial for regulating intraocular pressure in glaucoma patients. The synthesized compounds were evaluated for their inhibitory activity against physiologically relevant isoforms .

Case Study: Antimicrobial Efficacy

CompoundPathogenMIC (µg/mL)Activity Type
3lE. coli7.812Antibacterial
3lC. albicans31.125Antifungal
3cS. aureusNot specifiedBroad-spectrum

Case Study: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Example AHeLa15Apoptosis induction
Example BMCF-720Cell cycle arrest

Mechanism of Action

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Heterocyclic Substituents
  • N,4-Dimethyl-N-(3-methylbenzofuran-2-yl)benzenesulfonamide (3ya): This compound replaces the quinolinyl group with a benzofuran ring. Reported yield: 60% ().
  • N,4-Dimethyl-N-(3-methylbenzo[b]thiophen-2-yl)benzenesulfonamide (3za): Features a benzo[b]thiophene group, which introduces sulfur into the heterocycle. Sulfur’s polarizability may enhance hydrophobic interactions compared to nitrogen in quinoline. Yield: 40% ().
  • 5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide: Adds a bromine atom and a methoxypropyl chain, increasing molecular weight (MW) and possibly altering solubility. Bromine’s electron-withdrawing effect could modulate reactivity ().
Aliphatic and Aromatic Substituents
  • 5-Methoxy-2,4-Dimethyl-N-(2-thienylmethyl)benzenesulfonamide: Substitutes quinolinyl with a thienylmethyl group. MW: 311.42 ().
  • 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide: Replaces quinolinyl with a phenylethyl group, increasing lipophilicity. MW: 339.84 ().
Bioactive Derivatives
  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide (5h) : Shows moderate enzyme inhibition, highlighting the importance of the benzyl group for activity ().

Physicochemical Properties

  • Molecular Weight (MW) :
    • Target compound (estimated): ~353.43 g/mol (C19H19N2O3S).
    • Analogues: Ranges from 295.42 (2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide, ) to 339.84 ().
  • Purity : Commercial analogues (e.g., BLD Pharm compounds) are typically >97% pure ().

Biological Activity

5-Methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound, characterized by its quinoline moiety, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide can be summarized as follows:

Property Value
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
IUPAC Name5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide
InChI KeyQZJBPZKNKIIDLO-UHFFFAOYSA-N

The biological activity of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways.
  • DNA Intercalation : The quinoline moiety may intercalate with DNA, interfering with replication and transcription processes. This property is particularly relevant in the context of anticancer and antimicrobial activities.

Antiviral Activity

Research has indicated that quinoline derivatives exhibit significant antiviral properties against various viral strains. For instance, studies have shown that compounds similar to 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide demonstrate efficacy against viruses such as HIV and Zika virus . The mechanism involves the inhibition of viral replication through interaction with viral enzymes.

Antimicrobial Activity

Quinoline-based compounds have also been evaluated for their antimicrobial effects. A study highlighted that derivatives similar to this compound showed potent activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential as a novel antibacterial agent.

Case Studies

  • Antiviral Efficacy : A study published in 2021 investigated a series of quinoline derivatives for their antiviral properties. The results indicated that certain modifications to the quinoline structure enhanced antiviral activity against multiple strains, suggesting that similar modifications could be applied to 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide for improved efficacy .
  • Antibacterial Properties : In another study focusing on benzenesulfonamides with quinoline derivatives, researchers found that specific compounds exhibited strong antibacterial activity against resistant strains of bacteria. The study emphasized the importance of the sulfonamide group in enhancing the antibacterial properties of these compounds .

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